molecular formula C15H16O4 B5554857 methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate

methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate

Cat. No. B5554857
M. Wt: 260.28 g/mol
InChI Key: MVZWVQIUEBVUKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves strategies that allow for the functionalization of the benzofuran core, introducing various substituents that can alter the compound's properties and reactivity. For example, the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives through a one-pot reaction demonstrates the versatility of benzofuran synthesis methods. These methods often employ catalysis, such as KHSO4 under ultrasound irradiation conditions, to achieve high yields and selectivity (Gao et al., 2011).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate, can be characterized using various spectroscopic methods. For instance, FT-IR, FT-Raman, 1H NMR, 13C NMR, and UV spectral studies provide insights into the structural features and functional groups present in the molecule. Computational methods such as density functional theory (DFT) calculations are used to predict and analyze the molecular structure, electronic properties, and reactivity (Hiremath et al., 2018).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions that highlight their reactivity and potential applications. For example, their ability to act as radical scavengers, evidenced by their antioxidant properties, showcases their chemical reactivity. These properties are often investigated through assays like DPPH radical scavenging and ferrous ion chelating activities (Then et al., 2017).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature and position of substituents on the benzofuran core. These properties are crucial for the compound's applications in material science and pharmaceuticals. Structural characterization through X-ray crystallography provides detailed information on the molecular conformation and intermolecular interactions, which are key to understanding the physical properties (Marjani, 2013).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are central to the application of benzofuran derivatives in organic synthesis and as functional materials. Studies often employ computational chemistry to predict these properties and guide the synthesis of new derivatives with tailored chemical behaviors (Maridevarmath et al., 2019).

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed facile and cost-effective methods to synthesize novel derivatives involving the benzofuran moiety. For instance, Gao et al. (2011) reported the synthesis of a series of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through a one-pot reaction. This synthesis highlights the potential of benzofuran derivatives in the development of novel organic compounds with potential applications in medicinal chemistry and materials science Gao et al., 2011.

Anticancer and Antitubercular Activities

Compounds derived from benzofuran have shown significant anticancer and antitubercular activities. Research by Pieters et al. (1999) on a series of dihydrobenzofuran lignans and benzofurans revealed that certain derivatives exhibited promising activity against leukemia and breast cancer cell lines. This discovery opens avenues for the development of new antitumor agents that inhibit tubulin polymerization, providing a basis for novel cancer therapies Pieters et al., 1999.

Antimicrobial and Antibacterial Properties

The exploration of antimicrobial and antibacterial properties of benzofuran derivatives is a significant area of research. Studies like those conducted by Idrees et al. (2020) have synthesized compounds with benzofuran moieties that exhibited considerable in vitro antibacterial activity against pathogens like S. aureus and E. coli. Such findings highlight the potential of these compounds in developing new antibacterial agents to combat resistant bacterial strains Idrees et al., 2020.

Radical Scavenging and Antioxidant Activities

The radical scavenging and antioxidant activities of benzofuran derivatives have also been investigated. For example, Then et al. (2017) synthesized novel compounds that exhibited significant scavenging effects, demonstrating their potential as antioxidants. Such properties are crucial for developing therapeutic agents to mitigate oxidative stress-related diseases Then et al., 2017.

Drug Likeness and Molecular Docking Studies

The drug likeness and molecular docking studies of benzofuran derivatives are critical in drug discovery and development. Hiremath et al. (2019) conducted comprehensive studies on the drug likeness parameters and molecular docking of 2-(5-methyl-1-benzofuran-3-yl) acetic acid. Such research provides insights into the pharmaceutical potential of benzofuran derivatives, paving the way for the development of new drugs with improved efficacy and safety profiles Hiremath et al., 2019.

Future Directions

The future directions for this compound would depend on its potential applications. Benzofuran derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . If this compound shows promising activity in preliminary studies, future research could focus on optimizing its structure for increased potency and selectivity.

properties

IUPAC Name

methyl 2-methyl-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-9(2)8-18-11-5-6-13-12(7-11)14(10(3)19-13)15(16)17-4/h5-7H,1,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZWVQIUEBVUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate

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